2-Chloro-N,N-diethylacetamide

Lipophilicity Partition coefficient Drug-likeness

2-Chloro-N,N-diethylacetamide (CAS 2315-36-8, also known as N,N-diethylchloroacetamide, CDEA) is a chlorinated tertiary amide with the molecular formula C₆H₁₂ClNO and molecular weight 149.62 g/mol. It belongs to the α-chloroacetamide class, characterized by an electrophilic chloroacetyl moiety attached to a diethylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, unsubstituted, and diisopropyl analogs.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 2315-36-8
Cat. No. B105690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-diethylacetamide
CAS2315-36-8
Synonyms2-(Diethylamino)-2-oxoethyl Chloride;  CDEA;  Chloro-N,N-diethylacetamide;  N,N-Diethyl-2-chloroacetamide;  N,N-Diethylchloroacetamide;  N-(2-Chloroacetyl)diethylamine;  N-(Chloroacetyl)diethylamine;  NSC 1726;  α-Chloro-N,N-diethylacetamide; 
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CCl
InChIInChI=1S/C6H12ClNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3
InChIKeyCQQUWTMMFMJEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.57 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,N-diethylacetamide (CAS 2315-36-8): Procurement-Grade Profile of a Versatile Chloroacetamide Building Block


2-Chloro-N,N-diethylacetamide (CAS 2315-36-8, also known as N,N-diethylchloroacetamide, CDEA) is a chlorinated tertiary amide with the molecular formula C₆H₁₂ClNO and molecular weight 149.62 g/mol [1]. It belongs to the α-chloroacetamide class, characterized by an electrophilic chloroacetyl moiety attached to a diethylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, unsubstituted, and diisopropyl analogs [2]. The compound is a clear, colorless to light yellow liquid at ambient temperature (density 1.089 g/mL at 25 °C, boiling point 148–150 °C/55 mmHg, refractive index n20/D 1.47) and is commercially available at ≥97% purity from major global suppliers . Its primary utility spans organic synthesis as a reactive intermediate for calixarene functionalization, spiro-heterocycle construction, ynamine synthesis, and as a precursor for herbicide triazole derivatives and acetylcholinesterase inhibitor scaffolds [3].

Why 2-Chloro-N,N-diethylacetamide Cannot Be Interchanged with Simpler Chloroacetamides: Key Differentiation Rationale


Although 2-chloro-N,N-dimethylacetamide (CAS 2675-89-0), 2-chloroacetamide (CAS 79-07-2), and ethyl chloroacetate (CAS 105-39-5) all share the electrophilic chloroacetyl core, their physicochemical properties and reaction outcomes diverge substantially from 2-chloro-N,N-diethylacetamide in ways that directly impact synthetic utility and procurement decisions [1]. The N,N-diethyl substitution elevates the partition coefficient (LogP) by over one full log unit relative to the dimethyl analog, altering solubility, extraction behavior, and membrane permeability of downstream products [2]. Critically, the diethylamide exhibits a fundamentally different chemoselectivity profile in base-mediated condensations—yielding 7-keto amides rather than glycidic esters under Darzens conditions—making the choice of chloroacetamide reagent a decisive factor in synthetic route design [3]. Furthermore, its acute oral toxicity (LD₅₀ 500 mg/kg, rat) is substantially lower than that of unsubstituted 2-chloroacetamide (LD₅₀ 70–138 mg/kg, rat), which carries practical implications for laboratory handling, shipping classification, and scale-up risk assessment [4]. The quantitative evidence below establishes that these are not marginal differences but operationally meaningful differentiation points for scientific selection.

Quantitative Evidence Guide: Where 2-Chloro-N,N-diethylacetamide Demonstrates Verifiable Differentiation from Comparator Chloroacetamides


Lipophilicity (LogP) Advantage: 2-Chloro-N,N-diethylacetamide vs. N,N-Dimethyl and Unsubstituted Chloroacetamide Analogs

2-Chloro-N,N-diethylacetamide exhibits a calculated/experimental LogP of 1.09–1.10, representing an approximately 0.9–1.6 log unit increase in lipophilicity over its closest structural analogs [1]. Compared to 2-chloro-N,N-dimethylacetamide (calculated LogP 0.17, Springer Materials), the diethyl compound is roughly 8.3-fold more lipophilic on a linear scale; versus unsubstituted 2-chloroacetamide (LogP −0.53, Sielc/ChemicalBook), the fold difference exceeds 40× [2]. This elevated LogP is directly attributable to the two additional methylene units on the amide nitrogen and carries measurable consequences for reversed-phase HPLC retention, liquid-liquid extraction efficiency, and the octanol-water distribution of derived products .

Lipophilicity Partition coefficient Drug-likeness Extraction efficiency Membrane permeability

Divergent Chemoselectivity in the Darzens Condensation: 2-Chloro-N,N-diethylacetamide vs. Ethyl Chloroacetate

In a direct head-to-head comparison published by Speziale and Frazier (J. Org. Chem., 1961), ethyl chloroacetate underwent the classic Darzens condensation with acetone or cyclohexanone regardless of the basic agent employed, producing the expected glycidic ester products [1]. Under identical reaction conditions, N,N-diethyl-α-chloroacetamide (the target compound) failed to undergo the Darzens condensation. Instead, the reaction proceeded via displacement of the chlorine atom by enolate attack, yielding 7-keto amides as the predominant products [1]. The authors attributed this divergent outcome to the relatively lower acidity of the α-hydrogens in the diethylamide compared to the ester, a consequence of the electron-donating character of the diethylamino group .

Darzens condensation Chemoselectivity Glycidic ester Keto amide Reaction pathway

Reduced Acute Oral Toxicity: 2-Chloro-N,N-diethylacetamide vs. Unsubstituted 2-Chloroacetamide

2-Chloro-N,N-diethylacetamide demonstrates substantially lower acute oral toxicity in rats compared to unsubstituted 2-chloroacetamide (CAS 79-07-2). The rat oral LD₅₀ for the target compound is 500 mg/kg, as recorded in the Pesticide Properties Database (PPDB) and corroborated by multiple toxicological databases [1]. By contrast, 2-chloroacetamide carries a rat oral LD₅₀ of 70–138 mg/kg (Sigma-Aldrich reports 138 mg/kg; other authoritative databases report 70 mg/kg), classifying it as a significantly more acutely toxic substance . This represents an approximately 3.6-fold to 7.1-fold lower acute oral toxicity for the N,N-diethyl derivative. The inhalation toxicity profile is also documented: LC₅₀ (rat, 4 h) of 315 mg/m³ for the target compound [2].

Acute toxicity LD50 Safety profile Handling risk Occupational exposure

Physical State and Handling Advantage: Liquid 2-Chloro-N,N-diethylacetamide vs. Solid 2-Chloroacetamide

2-Chloro-N,N-diethylacetamide is a free-flowing liquid at standard laboratory and production temperatures (melting point approximately −58 °C to <20 °C), with a density of 1.089 g/mL at 25 °C and a boiling point of 148–150 °C at 55 mmHg . In contrast, unsubstituted 2-chloroacetamide is a crystalline solid with a melting point of 116–118 °C that requires dissolution or melting prior to use in most synthetic protocols . The bulkier 2-chloro-N,N-diisopropylacetamide (CAS 7403-66-9) is also a solid at ambient temperature (mp ~48.5 °C), reinforcing that the diethyl substitution specifically achieves a liquid physical state that the dimethyl (liquid, bp 98–100 °C/11 mmHg, density 1.182 g/mL) and diisopropyl (solid) analogs do not simultaneously combine with the intermediate lipophilicity profile .

Physical state Liquid reagent Formulation compatibility Weighing accuracy Process chemistry

Stereochemical Control in Calixarene Lower-Rim Functionalization: 2-Chloro-N,N-diethylacetamide as a Tunable Alkylating Agent

In the functionalization of p-tert-butylthiacalix[4]arene, the use of N,N-diethylchloroacetamide (the target compound) enables alkali metal cation-dependent stereochemical control over the product conformer distribution, as demonstrated by Solovieva et al. (Russian Chemical Bulletin, 2005) [1]. Depending on the alkali metal carbonate base employed (Na⁺, K⁺, Cs⁺), three distinct stereoisomers—cone, partial cone, and 1,3-alternate—of the tetraamide derivative could be synthesized selectively via the template effect [2]. This stereochemical tunability is not observed to the same extent with the conventional alkylating agent ethyl bromoacetate, which under standard conditions (K₂CO₃, DMF) yields predominantly the cone conformer (~88% cone, ~12% partial cone) with far less cation-dependent modulation [3]. The N,N-diethylacetamide moiety introduced by this reagent also enhances fluorescence intensity in anthraquinone-modified thiacalix[4]arenes, as reported in subsequent photophysical studies [4].

Calixarene chemistry Stereoselective alkylation Template effect Supramolecular chemistry Conformer control

Building Block for Antifungal Spiro[cyclopropane-1,4′-pyrazol-3-one] Derivatives with Demonstrated Anti-Candida Activity

2-Chloro-N,N-diethylacetamide was employed as one of eight activated methylene/methine building blocks in the synthesis of a focused library of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives by Maruoka et al. (Journal of Heterocyclic Chemistry, 2009) [1]. The compound served as a precursor bearing both a leaving group (chlorine) and an electron-withdrawing group (diethylamide), reacting with 4-arylidene-3H-pyrazol-3-one in the presence of sodium hydride to furnish the corresponding spiro-cyclopropane derivative [2]. All eight synthesized compounds (3a–h), including the derivative constructed from this specific chloroacetamide reagent, demonstrated in vitro activity against Candida albicans with a minimum inhibitory concentration (MIC) ≤ 25 μg/mL [3]. While the MIC values were comparable across the different chloroacetate/chloroacetamide building blocks tested, the diethylamide derivative uniquely contributes the N,N-diethylcarboxamide pharmacophore to the spiro scaffold, which may influence subsequent structure-activity relationship (SAR) optimization efforts for antifungal potency and selectivity [3].

Antifungal Spiro compound Candida albicans MIC Heterocyclic synthesis

High-Confidence Application Scenarios for 2-Chloro-N,N-diethylacetamide Based on Quantitative Differentiation Evidence


Selective Synthesis of 7-Keto Amides via Base-Promoted Condensation with Ketones (Non-Darzens Pathway)

When the synthetic target is a 7-keto amide rather than a glycidic ester, 2-chloro-N,N-diethylacetamide is the reagent of choice because—unlike ethyl chloroacetate—it does not undergo the Darzens condensation. As demonstrated in the direct comparative study by Speziale and Frazier (1961), reaction with acetone or cyclohexanone under basic conditions cleanly yields 7-keto amides via chlorine displacement by the enolate, providing a distinct and predictable chemoselectivity outcome [1]. This scenario applies to the synthesis of γ-keto amide intermediates for heterocyclic and natural product synthesis where epoxide formation would be a detrimental side reaction.

Template-Controlled Synthesis of All Three Thiacalix[4]arene Conformers for Ion-Selective Receptor Development

For supramolecular chemists constructing ion-selective receptors, ditopic ligands, or extraction agents based on the thiacalix[4]arene platform, 2-chloro-N,N-diethylacetamide provides access to all three canonical conformers (cone, partial cone, and 1,3-alternate) through simple variation of the alkali metal carbonate base (Na₂CO₃, K₂CO₃, or Cs₂CO₃), as established by Solovieva et al. (2005) [2]. This stereochemical versatility—enabling conformer distribution tuning across a 0–100% range—is not achievable with the commonly used alternative ethyl bromoacetate, which predominantly yields the cone conformer. The resulting tetraamide derivatives exhibit high extraction ability toward alkali metal cations and represent a privileged scaffold for sensor and separation science applications [3].

One-Step Installation of the N,N-Diethylacetamide Pharmacophore in Antifungal Spiro-Heterocycle Medicinal Chemistry Programs

In structure-activity relationship (SAR) campaigns targeting Candida albicans and related fungal pathogens, 2-chloro-N,N-diethylacetamide enables the direct, single-step incorporation of a tertiary amide moiety into the spiro[cyclopropane-1,4′-pyrazol-3-one] core, as demonstrated by Maruoka et al. (2009) [4]. The resulting derivatives exhibit MIC values ≤25 μg/mL against C. albicans in vitro. Compared to ester-based building blocks (methyl/ethyl/isopropyl/tert-butyl chloroacetates), which introduce ester groups requiring subsequent hydrolysis and amide coupling, the diethylamide reagent eliminates two synthetic steps and provides a direct entry to the carboxamide pharmacophore for antifungal lead optimization [5].

Large-Scale or High-Throughput Synthetic Protocols Requiring a Liquid Chloroacetamide Reagent with Favorable Handling and Safety Profile

When process chemistry or parallel synthesis workflows demand a liquid chloroacetamide reagent that can be dispensed volumetrically, 2-chloro-N,N-diethylacetamide offers a clear advantage over solid alternatives such as 2-chloroacetamide (mp 116–118 °C) and 2-chloro-N,N-diisopropylacetamide (mp ~48.5 °C) . Its liquid physical state at ambient temperature (density 1.089 g/mL) enables automated liquid handling, accurate volumetric dispensing, and rapid mixing in biphasic reaction systems without the solvent overhead and operator exposure associated with dissolving solid reagents. Furthermore, its 3.6–7.1× higher rat oral LD₅₀ (500 mg/kg) compared to unsubstituted 2-chloroacetamide (70–138 mg/kg) translates into reduced acute toxicity hazard classification for laboratory and pilot-plant operations [6]. The intermediate LogP (1.09) between the highly polar dimethyl analog (LogP ~0.17) and the highly lipophilic diisopropyl analog (LogP ~1.87) also provides a balanced solubility profile suitable for both aqueous and organic reaction media [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N,N-diethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.